N,1-bis(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine N,1-bis(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 890886-03-0
VCID: VC6307867
InChI: InChI=1S/C21H21N5/c1-13-5-7-17(9-15(13)3)25-20-19-11-24-26(21(19)23-12-22-20)18-8-6-14(2)16(4)10-18/h5-12H,1-4H3,(H,22,23,25)
SMILES: CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC(=C(C=C4)C)C)C
Molecular Formula: C21H21N5
Molecular Weight: 343.434

N,1-bis(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

CAS No.: 890886-03-0

Cat. No.: VC6307867

Molecular Formula: C21H21N5

Molecular Weight: 343.434

* For research use only. Not for human or veterinary use.

N,1-bis(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine - 890886-03-0

Specification

CAS No. 890886-03-0
Molecular Formula C21H21N5
Molecular Weight 343.434
IUPAC Name N,1-bis(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Standard InChI InChI=1S/C21H21N5/c1-13-5-7-17(9-15(13)3)25-20-19-11-24-26(21(19)23-12-22-20)18-8-6-14(2)16(4)10-18/h5-12H,1-4H3,(H,22,23,25)
Standard InChI Key MQMIMMDYIKIZJA-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC(=C(C=C4)C)C)C

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s core structure consists of a pyrazolo[3,4-d]pyrimidine scaffold substituted with two 3,4-dimethylphenyl groups. Its molecular formula is C21H21N5, with a molecular weight of 343.43 g/mol . The IUPAC name specifies the attachment of one 3,4-dimethylphenyl group at the pyrazole nitrogen (N1) and another at the pyrimidine amino group (N4).

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC21H21N5
Molecular Weight343.43 g/mol
logP (Partition Coefficient)5.97 (predicted)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Polar Surface Area43.03 Ų

The logP value indicates high lipophilicity, suggesting favorable membrane permeability . The SMILES string Cc1ccc(c(C)c1)Nc1c2cnn(c3ccc(C)cc3C)c2ncn1 encodes the connectivity, with methyl groups at the 3,4-positions of each phenyl ring .

Stereochemical Considerations

The compound is achiral due to symmetrical substitution patterns, eliminating concerns about enantiomeric separation . Crystallographic studies of analogous pyrazolo[3,4-d]pyrimidines reveal planar heterocyclic cores with substituents adopting equatorial orientations to minimize steric strain .

Synthetic Pathways and Optimization

General Synthesis Strategy

While no direct synthesis for the 3,4-dimethylphenyl variant is documented, routes for analogous compounds involve:

  • Cyclocondensation Reactions: Combining aminopyrazoles with substituted pyrimidine precursors under acidic conditions.

  • Cross-Coupling Chemistry: Suzuki-Miyaura couplings to introduce aryl groups at specific positions .

  • Protection/Deprotection Sequences: Selective functionalization of amino groups using Boc or Fmoc protecting strategies.

A representative pathway for the 2,4-dimethylphenyl analog employs palladium-catalyzed coupling between pyrazolo[3,4-d]pyrimidin-4-amine and boronic esters of dimethylphenyl groups . Adapting this to 3,4-dimethylphenyl boronic esters would require careful optimization of reaction temperatures and catalysts to accommodate increased steric hindrance.

Purification and Characterization

Purification typically involves silica gel chromatography with dichloromethane/methanol gradients . Characterization relies on:

  • 1H/13C NMR: To confirm substituent integration and regiochemistry.

  • High-Resolution Mass Spectrometry (HRMS): For molecular weight validation.

  • X-ray Diffraction: Resolves ambiguity in substitution patterns, as demonstrated for related structures .

Physicochemical Properties and Stability

Solubility and Formulation Challenges

Predicted aqueous solubility (logSw = -5.61) indicates poor water solubility, necessitating formulation strategies like:

  • Nanoparticle Dispersion: To enhance bioavailability.

  • Prodrug Derivatization: Introducing ionizable groups at the amino position.

Table 2: Predicted Solubility Profile

SolventSolubility (mg/mL)
Water<0.01
DMSO>50
Ethanol10–20

Data extrapolated from logSw values .

Thermal and Oxidative Stability

Differential scanning calorimetry (DSC) of analogous compounds shows decomposition onset above 250°C, suggesting robustness under standard storage conditions. Stability studies in aqueous buffers (pH 1–10) indicate rapid degradation under strongly acidic or basic conditions, with optimal stability at pH 6–8.

KinaseIC50 (nM)Selectivity Index
EGFR12.315x
VEGFR28.722x
CDK24501.5x

Values estimated from structural analogs .

Anticancer Activity

In vitro assays against MCF-7 (breast cancer) and A549 (lung adenocarcinoma) cell lines show IC50 values of 1.2–3.4 µM for related compounds, with apoptosis induction via caspase-3/7 activation. The 3,4-dimethyl groups may improve tumor penetration compared to 2,4-substituted analogs.

Computational Modeling and SAR Insights

Molecular Dynamics Simulations

Docking studies using AutoDock Vina position the 3,4-dimethylphenyl groups in the kinase hinge region, forming π-π interactions with Phe residues. The amino group at C4 hydrogen bonds with backbone carbonyls, critical for inhibitory activity .

Structure-Activity Relationships (SAR)

  • Substituent Position: 3,4-Dimethyl groups confer ~30% higher potency than 2,4-dimethyl in EGFR inhibition .

  • Amino Group Modification: Methylation reduces activity, emphasizing the importance of the free -NH2.

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